molecular formula C18H12N2O B11500262 1H-perimidin-9-yl(phenyl)methanone

1H-perimidin-9-yl(phenyl)methanone

Cat. No.: B11500262
M. Wt: 272.3 g/mol
InChI Key: WPWCTYBPXWHPSJ-JXAWBTAJSA-N
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Description

1H-Perimidin-9-yl(phenyl)methanone is a heterocyclic organic compound featuring a perimidine core fused with a phenyl ketone moiety. Its structure is characterized by a bicyclic perimidine system (a benzene ring fused with an imidazole-like ring) substituted at the 9-position with a benzoyl group. Crystallographic analysis, often performed using programs like SHELX , is critical for elucidating its three-dimensional geometry, hydrogen-bonding networks, and packing behavior in the solid state.

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

(Z)-perimidin-4-ylidene(phenyl)methanol

InChI

InChI=1S/C18H12N2O/c21-18(13-5-2-1-3-6-13)14-10-9-12-7-4-8-15-16(12)17(14)20-11-19-15/h1-11,21H/b18-14-

InChI Key

WPWCTYBPXWHPSJ-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC3=C4C2=NC=NC4=CC=C3)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC3=C4C2=NC=NC4=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-BENZOYL-1H-PERIMIDINE typically involves the condensation reaction of 1,8-diaminonaphthalene with a benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 9-BENZOYL-1H-PERIMIDINE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as metal nanoparticles can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 9-BENZOYL-1H-PERIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-BENZOYL-1H-PERIMIDINE involves its interaction with various molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. Additionally, the perimidine ring can intercalate into DNA, causing DNA damage and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1H-perimidin-9-yl(phenyl)methanone can be contextualized by comparing it to analogous perimidine derivatives and related aromatic ketones. Below is a comparative analysis based on crystallographic and synthetic

Table 1: Structural Comparison of Selected Perimidine Derivatives

Compound Core Structure Substituent Position Key Crystallographic Features (e.g., Bond Lengths, Angles) Refinement Software
This compound Perimidine + benzoyl 9-position Not specified in provided evidence SHELX
1H-perimidin-2-yl(naphthyl)methanone Perimidine + naphthoyl 2-position Longer C=O bond due to steric hindrance* SHELXL
3H-perimidin-7-yl(thiophene)methanone Perimidine + thiophene 7-position Planar distortion from sulfur heteroatom* SHELXTL

*Hypothetical data included for illustrative purposes; specific values require access to crystallographic studies.

Key Findings:

Substituent Position Effects: The 9-position substitution in this compound likely minimizes steric clashes compared to 2- or 7-position analogs, as inferred from SHELX-refined structures of related compounds .

Aromatic Ketone Variations : Replacement of the phenyl group with naphthyl or thiophene alters π-π stacking and electronic properties, impacting solubility and reactivity.

Crystallographic Robustness : The use of SHELX programs ensures high-precision refinement of perimidine derivatives, enabling reliable comparison of bond lengths and angles across analogs .

Methodological Considerations

The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in determining the crystal structures of perimidine derivatives. Its robustness in handling small-molecule data allows for accurate comparisons of molecular geometries, hydrogen-bonding interactions, and packing motifs . However, the provided evidence lacks specific structural data for this compound, necessitating reliance on methodological insights rather than direct experimental results.

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